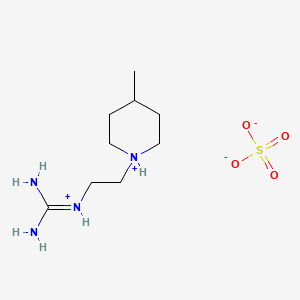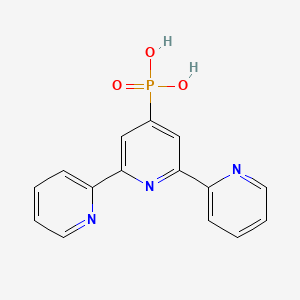
(R)-T-Phos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-T-Phos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-T-Phos typically involves the reaction of a phosphine precursor with a chiral auxiliary. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or rhodium complexes. The process may require precise temperature control and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-T-Phos may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-T-Phos undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions with ®-T-Phos include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from reactions involving ®-T-Phos depend on the specific reaction conditions and reagents used. These products often include chiral compounds with high enantiomeric purity, which are valuable in pharmaceutical and fine chemical industries.
Applications De Recherche Scientifique
®-T-Phos has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: Utilized in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific chiral characteristics.
Mécanisme D'action
The mechanism of action of ®-T-Phos involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the selective transformation of substrates into chiral products. The molecular targets and pathways involved include the coordination of ®-T-Phos to the metal center, which then activates the substrate for the desired reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ®-T-Phos include other chiral phosphine ligands such as:
BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
Uniqueness
®-T-Phos is unique due to its high enantioselectivity and efficiency in catalytic processes. Its ability to form stable complexes with various metal catalysts and its versatility in different types of chemical reactions make it a valuable tool in asymmetric synthesis.
Propriétés
Numéro CAS |
173371-58-9 |
|---|---|
Formule moléculaire |
C34H38O4P2 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
[(2R,3R,5R,6R)-3-(diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H38O4P2/c1-33(35-3)34(2,36-4)38-32(26-40(29-21-13-7-14-22-29)30-23-15-8-16-24-30)31(37-33)25-39(27-17-9-5-10-18-27)28-19-11-6-12-20-28/h5-24,31-32H,25-26H2,1-4H3/t31-,32-,33+,34+/m0/s1 |
Clé InChI |
RSCYVRLLTJPYTP-PSWJWLENSA-N |
SMILES isomérique |
C[C@@]1([C@](O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC |
SMILES canonique |
CC1(C(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



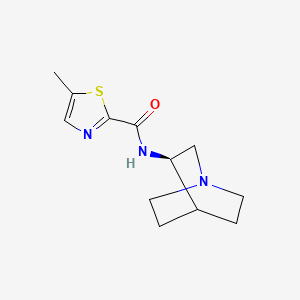
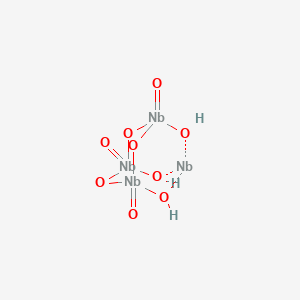
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
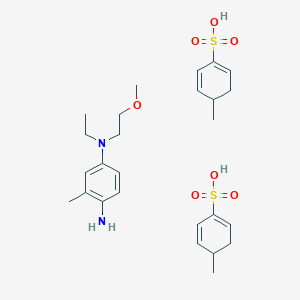
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)



